molecular formula C12H8FNO2 B1321241 6-(4-Fluorophenyl)picolinic acid CAS No. 863704-60-3

6-(4-Fluorophenyl)picolinic acid

Cat. No. B1321241
M. Wt: 217.2 g/mol
InChI Key: WEEVXEKXCIBZMB-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)picolinic acid is a derivative of picolinic acid, which is a pyridine-based compound with a carboxylic acid functional group at the second position. The addition of a 4-fluorophenyl group at the sixth position may influence the compound's chemical reactivity and physical properties, potentially making it useful for various applications in chemistry and materials science.

Synthesis Analysis

The synthesis of picolinic acid derivatives can be achieved through various methods. For instance, the synthesis of 6-phosphoryl picolinic acid derivatives has been reported, which are used as europium and terbium sensitizers . Although not directly related to 6-(4-Fluorophenyl)picolinic acid, these methods could potentially be adapted for the synthesis of fluorophenyl derivatives. Additionally, the synthesis of 6-phenylethynyl picolinic acid through biotransformation and chemical synthesis has been demonstrated, which involves the conversion of 6-bromopicolinic acid to its corresponding ester and subsequent reactions . This approach could be modified to introduce a fluorophenyl group instead of the phenylethynyl moiety.

Molecular Structure Analysis

The molecular structure of picolinic acid derivatives is characterized by the presence of a pyridine ring and various substituents that can influence the compound's properties. For example, the crystal structures of amides derived from picolinic acid reveal a preference for cis amide geometry, which could be relevant for understanding the structural aspects of 6-(4-Fluorophenyl)picolinic acid . The influence of substituents on the pyridine ring is also evident in the diverse metal-organic frameworks and coordination polymers formed by 4-(3-carboxyphenyl)picolinic acid .

Chemical Reactions Analysis

Picolinic acid derivatives participate in various chemical reactions, including coupling reactions to form amides and the formation of coordination compounds . The presence of a fluorophenyl group in 6-(4-Fluorophenyl)picolinic acid could affect its reactivity in such reactions, potentially leading to novel compounds with unique properties. The synthesis of novel fluoropicolinate herbicides through cascade cyclization also highlights the reactivity of fluorinated picolinic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of picolinic acid derivatives are influenced by their molecular structure. For instance, the photophysical measurements of phosphoryl picolinic acid derivatives show that their emission intensity and quantum yields vary depending on the substituents present . Similarly, the thermal properties of phenylethynyl-terminated picolinic acid derivatives indicate that the pyridine moiety's electron-withdrawing capability can affect the reaction temperatures in polymerization processes . These findings suggest that the physical and chemical properties of 6-(4-Fluorophenyl)picolinic acid would be worth investigating, as the fluorophenyl group could impart unique characteristics to the compound.

Scientific Research Applications

Synthesis and Chemical Properties

6-(4-Fluorophenyl)picolinic acid has been a focus in chemical synthesis research. For instance, Lee and Chi (1999) developed a method for preparing (fluoromethyl)pyridyl-substituted amines involving fluoride ion displacement and arylation, which is relevant to the synthesis of 6-(4-Fluorophenyl)picolinic acid derivatives (Lee & Chi, 1999). Similarly, Johnson et al. (2015) reported on the synthesis of novel fluoropicolinate herbicides, which indicates the agricultural applications of such compounds (Johnson et al., 2015).

Applications in Coordination Chemistry and Catalysis

The compound's derivatives have been explored in coordination chemistry. Andres and Chauvin (2011) investigated 6-phosphoryl picolinic acids as europium and terbium sensitizers, demonstrating their potential in luminescence and coordination chemistry applications (Andres & Chauvin, 2011).

Biodegradation and Environmental Impact

Research on the biodegradation of picolinic acid derivatives, including 6-(4-Fluorophenyl)picolinic acid, has been conducted. Zhang et al. (2019) studied the microbial degradation of picolinic acid, which is crucial for understanding its environmental impact and potential bioremediation strategies (Zhang et al., 2019).

Optical and Electronic Applications

In the field of optoelectronics, Xiao et al. (2009) synthesized an iridium complex containing a picolinic acid derivative, demonstrating its use in polymer light-emitting devices (Xiao et al., 2009). This showcases the potential of 6-(4-Fluorophenyl)picolinic acid in the development of advanced materials for electronic applications.

Safety And Hazards

The safety information for 6-(4-Fluorophenyl)picolinic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

While specific future directions for 6-(4-Fluorophenyl)picolinic acid are not provided in the search results, related compounds have been studied for their potential as novel synthetic auxin herbicides . These compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides .

properties

IUPAC Name

6-(4-fluorophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-9-6-4-8(5-7-9)10-2-1-3-11(14-10)12(15)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEVXEKXCIBZMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610616
Record name 6-(4-Fluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Fluorophenyl)picolinic acid

CAS RN

863704-60-3
Record name 6-(4-Fluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 6-bromopicolinic acid (Aldrich) (2.02 g, 10 mmol) in DME containing 4 mL of 10% aq Na2CO3 was purged with Ar gas. To this mixture was added Pd(PPh3)4 followed by 2-(4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (2.40 g, 11.5 mmol, Wako Pure Chemical Industries, Ltd) and EtOH (20 mL), and the mixture was purged with Ar gas. The reaction mixture was heated at 100° C. for 2.5 h in a sealed tube. Additional 2-bromopicolinic acid (900 mg) and Pd (OAc)2 was added, and after purging with Ar gas it was heated at 100° C. for 4.5 h. Trifluoroacteic acid (20 mL) was added to the reaction mixture, concentrated and MeOH (150 mL) was added to the residue. The insoluble material was filtered, and the filtrate solution was concentrated. Purification by flash column on silica gel eluting with EtOAc/MeOH//900:100 followed by EtOAc/MeOH/HOAc//700:1500:50 provided the desired product (1.0 g, 40% based on borinane starting material) as a white solid. 1H NMR (CD3OD) δ 8.01 (d, 1H, J=7.7 Hz), 7.94-7.87 (m, 3H), 7.73 (d, 1H, J=7.7 Hz), 7.13 (t, 2H, 8.8 Hz); MS(ESI+) m/z 234 (M+H)+.
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
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Quantity
20 mL
Type
reactant
Reaction Step Three
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0 (± 1) mol
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catalyst
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Yield
40%

Synthesis routes and methods II

Procedure details

A solution of 2-bromo-picolinic acid (2.02 g, 10 mmol, Aldrich) in DME containing 4 mL of 10% aq. Na2CO3 was purged with Ar gas, treated with Pd(PPh3)4 followed by 2-(4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (2.40 g, 11.5 mmol, Aldrich) and EtOH (20 mL). This mixture was then also purged with Ar gas. The reaction mixture was heated at 100° C. for 2.5 h in a sealed tube. Additional 2-bromo-picolinic acid (900 mg) and Pd(PPh3)4 was added, and after purging with Ar gas it was heated at 100° C. for 4.5 h. Trifluoroacetic acid (20 mL) was added to the reaction and the mixture was concentrated in vacuo. MeOH (150 mL) was added to the residue and the insoluble material was filtered. The filtrate was concentrated in vacuo, and the resulting residue was purified by flash column chromatography on silica gel eluting with EtOAc/MeOH (9:1) followed by EtOAc/MeOH/HOAc (14:30:1) to afford the desired product (1.0 g, 40% based on borinane starting material) as a white solid. 1H NMR (CD3OD) δ 8.01 (d, 1H, J=7.7 Hz), 7.94–7.87 (m, 3H), 7.73 (d, 1H, J=7.7 Hz), 7.13 (t, 2H, J=8.8 Hz); MS(ESI+) m/z 234 (M+H)+.
Name
2-bromo-picolinic acid
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
40%

Synthesis routes and methods III

Procedure details

6-Bromo-pyridine-2-carboxylic acid (1 g, 4.95 mmol) was coupled 4-fluoro-phenylboronic acid (693 mg, 4.95 mmol) acid using Method F to give the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
693 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KS Kim, L Zhang, R Schmidt, ZW Cai… - Journal of medicinal …, 2008 - ACS Publications
Conformationally constrained 2-pyridone analogue 2 is a potent Met kinase inhibitor with an IC 50 value of 1.8 nM. Further SAR of the 2-pyridone based inhibitors of Met kinase led to …
Number of citations: 135 pubs.acs.org

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